Tetraethylgermane

Catalog No.
S702362
CAS No.
597-63-7
M.F
C8H20Ge
M. Wt
188.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylgermane

CAS Number

597-63-7

Product Name

Tetraethylgermane

IUPAC Name

tetraethylgermane

Molecular Formula

C8H20Ge

Molecular Weight

188.87 g/mol

InChI

InChI=1S/C8H20Ge/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3

InChI Key

QQXSEZVCKAEYQJ-UHFFFAOYSA-N

SMILES

CC[Ge](CC)(CC)CC

Canonical SMILES

CC[Ge](CC)(CC)CC

The exact mass of the compound Tetraethylgermane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65800. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylgermane (TEG) is a fully alkylated, volatile liquid organogermanium compound (boiling point 163–165 °C) widely utilized as a metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursor. Unlike gaseous germanium hydrides, TEG is a stable liquid at room temperature, offering a highly controllable vapor pressure suitable for standard bubbler delivery systems. Its tetrahedral coordination and lack of halogen ligands make it a highly effective carbon- and germanium-source material for the deposition of high-purity epitaxial germanium films, germanium-doped silicon layers, and precisely controlled germanium nanocrystals. For industrial and research procurement, TEG represents a critical balance between volatility, thermal stability, and handling safety, bridging the gap between highly reactive gases and heavy, non-volatile organometallics .

Substituting Tetraethylgermane with other germanium sources drastically alters deposition kinetics, safety requirements, and equipment compatibility. Replacing TEG with the industry-standard germane (GeH4) introduces severe pyrophoric and toxicity hazards, necessitating expensive gas-cabinet infrastructure and strict regulatory compliance [1]. Conversely, utilizing heavier analogs like tetrabutylgermane (TBG) or diphenylgermane (DPG) significantly reduces vapor pressure, rendering standard bubbler delivery ineffective and forcing a transition to complex direct liquid injection (LIMOCVD) systems [2]. Furthermore, substitution with halogenated precursors such as germanium tetrachloride (GeCl4) introduces corrosive chloride byproducts during reduction, which can etch sensitive substrates and degrade reactor components. Therefore, TEG cannot be generically substituted without fundamentally redesigning the deposition process, thermal budget, or safety infrastructure.

Thermal Decomposition Threshold for Nanocrystal Synthesis

In the colloidal synthesis of germanium nanocrystals, the thermal decomposition temperature of the precursor dictates the required thermal budget and solvent choice. Tetraethylgermane decomposes to yield elemental germanium at approximately 420 °C. In direct contrast, its lighter analog, tetramethylgermane (TMG), exhibits a significantly higher thermal stability, requiring temperatures in excess of 450 °C for decomposition [1]. This high decomposition threshold eliminates TMG from use in standard high-boiling-point solvent systems (such as squalene, boiling point 410 °C).

Evidence DimensionPrecursor decomposition temperature
Target Compound Data~420 °C (TEG)
Comparator Or Baseline>450 °C (Tetramethylgermane)
Quantified Difference>30 °C reduction in required decomposition temperature
ConditionsColloidal synthesis in high-boiling-point organic solvents

Procuring TEG over TMG allows manufacturers to utilize standard high-temperature solvents without exceeding their boiling points, enabling homogeneous nanocrystal nucleation.

Facility Safety and Handling Infrastructure

The baseline precursor for germanium deposition, germane (GeH4), is a highly toxic and pyrophoric gas that decomposes violently at 280 °C, requiring extensive safety protocols, specialized gas cabinets, and rigorous exhaust abatement systems [1]. Tetraethylgermane, as a fully alkylated organometallic, is a stable, non-pyrophoric liquid at room temperature (boiling point 163–165 °C). This fundamental shift in physical state and reactivity drastically reduces the safety infrastructure overhead required for MOCVD facilities while maintaining the ability to deliver high-purity germanium to the reactor via standard carrier-gas bubblers.

Evidence DimensionPhysical state and pyrophoricity
Target Compound DataNon-pyrophoric liquid (bp 163–165 °C)
Comparator Or BaselinePyrophoric, highly toxic gas (Germane, GeH4)
Quantified DifferenceElimination of pyrophoric gas handling requirements
ConditionsStandard MOCVD facility storage and delivery

Procuring liquid TEG instead of gaseous germane drastically lowers facility compliance costs and mitigates catastrophic safety risks in semiconductor manufacturing.

Precursor Volatility and Delivery System Compatibility

When selecting a liquid organogermanium precursor, volatility determines the required delivery hardware. Tetraethylgermane possesses a boiling point of 163–165 °C, providing sufficient vapor pressure to be transported efficiently using conventional MOCVD bubblers and heated lines . In contrast, heavier aryl or alkyl germanes, such as diphenylgermane (DPG) or tetrabutylgermane (TBG), exhibit much lower vapor pressures, forcing process engineers to abandon bubblers in favor of complex and expensive direct liquid-injection MOCVD (LIMOCVD) systems to achieve adequate mass transport to the reactor [1].

Evidence DimensionDelivery method suitability based on volatility
Target Compound DataCompatible with standard carrier-gas bubblers
Comparator Or BaselineRequires direct liquid injection (LIMOCVD) (Diphenylgermane / Tetrabutylgermane)
Quantified DifferenceAvoidance of LIMOCVD hardware retrofitting
ConditionsVapor-phase transport in MOCVD systems

TEG allows facilities to utilize their existing bubbler infrastructure, avoiding the capital expenditure associated with upgrading to liquid-injection systems.

Halogen-Free Deposition and Reactor Longevity

Halogenated precursors like germanium tetrachloride (GeCl4) or trichlorogermane (TCG) are common alternatives for germanium sourcing. However, the thermal decomposition and reduction of these precursors generate corrosive byproducts, including hydrogen chloride (HCl) gas, which can etch growing epitaxial layers and corrode stainless steel reactor components [1]. Tetraethylgermane is a fully alkylated, halogen-free precursor. Its thermal decomposition yields volatile hydrocarbon byproducts rather than corrosive acids, preserving the integrity of the deposition system and preventing chloride contamination in the resulting films.

Evidence DimensionCorrosivity of thermal decomposition byproducts
Target Compound DataNon-corrosive hydrocarbon byproducts
Comparator Or BaselineCorrosive HCl gas and chloride residues (GeCl4 / TCG)
Quantified Difference100% elimination of halogenated byproducts
ConditionsThermal CVD / MOCVD reactor environments

Selecting TEG prevents halogen-induced etching of sensitive substrates and extends the operational lifespan of expensive MOCVD reactor components.

MOCVD of Epitaxial Germanium and SiGe Films

Because TEG provides a highly controllable vapor pressure and decomposes without generating corrosive halogen byproducts, it is the right choice for growing high-purity epitaxial germanium and silicon-germanium (SiGe) alloy films in standard bubbler-equipped MOCVD reactors .

Colloidal Synthesis of Germanium Nanocrystals

TEG's specific decomposition threshold (~420 °C) makes it highly suited for the synthesis of germanium nanocrystals in high-boiling-point organic solvents (like octacosane), where lighter analogs like TMG fail to decompose efficiently[1].

Safe Alternative to Germane in Semiconductor Doping

For facilities looking to eliminate the extreme safety hazards and regulatory costs associated with pyrophoric germane (GeH4) gas, TEG serves as a drop-in liquid alternative for germanium doping in semiconductor manufacturing, drastically reducing infrastructure overhead [2].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

597-63-7

Wikipedia

Tetraethyl-germanium

General Manufacturing Information

Germane, tetraethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types